2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is of interest due to its unique structure, which includes a thiophene ring and a substituted acetamide group, potentially offering distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Substitution with Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzodiazepine core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its benzodiazepine core, which may exhibit anxiolytic, sedative, or anticonvulsant properties.
Industry: Potential use in the development of new pharmaceuticals or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound is likely similar to other benzodiazepines, which typically act on the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound may exert its anxiolytic and sedative effects. The presence of the thiophene ring and substituted acetamide group may confer additional interactions with other molecular targets, potentially leading to unique pharmacological profiles.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
The uniqueness of 2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide lies in its structural features, particularly the thiophene ring and the substituted acetamide group. These modifications may result in distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages over other benzodiazepines in terms of efficacy, safety, or specificity.
Properties
Molecular Formula |
C26H27N3O2S |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-(7,8-dimethyl-2-oxo-4-thiophen-2-yl-3H-1,5-benzodiazepin-1-yl)-N-(3-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C26H27N3O2S/c1-16(2)19-7-5-8-20(13-19)27-25(30)15-29-23-12-18(4)17(3)11-21(23)28-22(14-26(29)31)24-9-6-10-32-24/h5-13,16H,14-15H2,1-4H3,(H,27,30) |
InChI Key |
HGRWMJHKJMQLFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)CC(=N2)C3=CC=CS3)CC(=O)NC4=CC=CC(=C4)C(C)C |
Origin of Product |
United States |
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